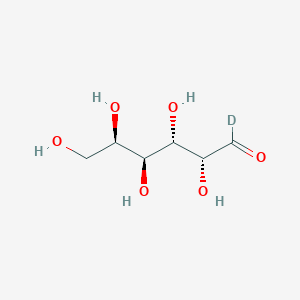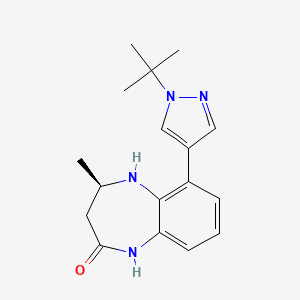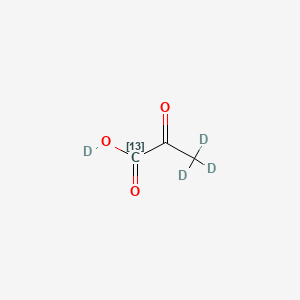
Fluorescent Substrate for Asp-Specific Proteases
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluorescent Substrate for Asp-Specific Proteases is a specialized chemical compound designed to cleave specifically at the Asp-Val bond. This substrate is widely used in scientific research for its ability to provide a fluorescent signal upon cleavage, making it an invaluable tool for studying protease activity and specificity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fluorescent Substrate for Asp-Specific Proteases typically involves the incorporation of a fluorophore and a quencher into a peptide sequence that includes the Asp-Val bond. The fluorophore and quencher are chosen to ensure efficient Förster Resonance Energy Transfer (FRET), which is disrupted upon cleavage of the peptide, resulting in fluorescence .
Industrial Production Methods: Industrial production of this substrate involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS), where the peptide is assembled step-by-step on a solid support, followed by the incorporation of the fluorophore and quencher .
Types of Reactions:
Oxidation and Reduction: The fluorophore and quencher may undergo oxidation or reduction reactions depending on the experimental conditions, which can affect the fluorescence properties.
Common Reagents and Conditions:
Major Products: The major product of the cleavage reaction is the separated fluorophore, which emits fluorescence, and the quencher, which no longer absorbs the emitted light .
Scientific Research Applications
Fluorescent Substrate for Asp-Specific Proteases has a wide range of applications in scientific research:
Chemistry: Used to study the specificity and activity of Asp-specific proteases through fluorescence assays.
Biology: Employed in cellular imaging to visualize protease activity in live cells.
Medicine: Utilized in drug discovery to screen for protease inhibitors that may have therapeutic potential.
Industry: Applied in the development of diagnostic assays for detecting protease activity in various samples.
Mechanism of Action
The mechanism of action involves the specific cleavage of the Asp-Val bond by Asp-specific proteases. The fluorophore and quencher are positioned such that, in the intact substrate, the quencher absorbs the fluorescence emitted by the fluorophore. Upon cleavage, the fluorophore is separated from the quencher, resulting in the emission of fluorescence . This fluorescence can be measured to determine the activity of the protease.
Comparison with Similar Compounds
Fluorescent Substrate for Serine Proteases: Similar in function but specific for serine proteases.
Fluorescent Substrate for Cysteine Proteases: Designed for cysteine proteases.
Fluorescent Substrate for Metalloproteases: Specific for metalloproteases.
Uniqueness: The uniqueness of Fluorescent Substrate for Asp-Specific Proteases lies in its specificity for the Asp-Val bond, making it an essential tool for studying Asp-specific proteases. Its design ensures high sensitivity and specificity, which is crucial for accurate measurement of protease activity .
Properties
Molecular Formula |
C62H71N11O18 |
|---|---|
Molecular Weight |
1258.3 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminobenzoyl)amino]propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxy-3-nitrophenyl)propanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C62H71N11O18/c1-33(2)52(61(87)70-44(28-38-20-12-7-13-21-38)58(84)68-45(59(85)71-47(62(88)89)32-51(77)78)29-39-24-25-49(74)48(30-39)73(90)91)72-60(86)46(31-50(75)76)69-57(83)43(27-37-18-10-6-11-19-37)67-54(80)35(4)65-56(82)42(26-36-16-8-5-9-17-36)66-53(79)34(3)64-55(81)40-22-14-15-23-41(40)63/h5-25,30,33-35,42-47,52,74H,26-29,31-32,63H2,1-4H3,(H,64,81)(H,65,82)(H,66,79)(H,67,80)(H,68,84)(H,69,83)(H,70,87)(H,71,85)(H,72,86)(H,75,76)(H,77,78)(H,88,89)/t34-,35-,42-,43-,44-,45-,46-,47-,52-/m0/s1 |
InChI Key |
PFEQHJCFRHQYSA-PTADSWQXSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC(=C(C=C4)O)[N+](=O)[O-])C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)C5=CC=CC=C5N |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC(=C(C=C2)O)[N+](=O)[O-])C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(C)NC(=O)C5=CC=CC=C5N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[3-[[5-chloro-2-[4-fluoro-3-[methyl(prop-2-enoyl)amino]anilino]pyrimidin-4-yl]amino]propyl]-4-cyanobenzamide](/img/structure/B12403089.png)
![4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]-N-[4-[(E)-2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]phenyl]-N-phenylaniline;iodide](/img/structure/B12403105.png)
![4-amino-1-[(1S,3R,4S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidin-2-one](/img/structure/B12403108.png)






![2-N-benzyl-4-N-(5-cyclopropyl-1H-pyrazol-3-yl)thieno[3,2-d]pyrimidine-2,4-diamine](/img/structure/B12403145.png)
